Kresoxim-methyl-d7
Description
Rationale for Deuteration in Advanced Scientific Investigations
Deuteration, the specific process of replacing hydrogen (¹H) atoms with deuterium (B1214612) (²H), is a particularly valuable strategy in scientific investigations for several reasons. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, making it approximately twice as heavy as hydrogen. This mass difference, without altering the compound's chemical properties, is the key to its utility.
In analytical chemistry, especially in methods involving mass spectrometry (MS), deuterated compounds are invaluable as internal standards. When analyzing a sample to determine the quantity of a specific substance (analyte), a known amount of its deuterated analog is added. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation, extraction, and analysis. However, the mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard. By comparing the signal of the analyte to the known quantity of the internal standard, researchers can calculate the original concentration of the analyte with exceptional precision and accuracy, compensating for variations in the analytical process.
Academic Context of Kresoxim-methyl as a Strobilurin Fungicide in Research
Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class. The development of strobilurins was inspired by a naturally occurring antifungal compound, strobilurin A, produced by the wood-decaying fungus Strobilurus tenacellus. Kresoxim-methyl functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transport chain, which disrupts the production of ATP (adenosine triphosphate), the essential energy currency of the cell.
Due to its effectiveness, Kresoxim-methyl is used globally on a wide variety of crops, including cereals, fruits like apples and grapes, and vegetables, to control a range of fungal diseases such as powdery mildew and scab. Its widespread use has made it a subject of extensive academic research. Studies have focused on its efficacy, its mode of action, the potential for fungal resistance, and its environmental fate, including its degradation pathways in soil and water and its potential residues in food products.
Significance of Kresoxim-methyl-d7 as a Deuterated Analog for Research Applications
The primary and most critical application of this compound is its use as an internal standard for the quantitative analysis of Kresoxim-methyl. When regulatory bodies, food safety agencies, or environmental scientists need to determine the concentration of Kresoxim-methyl residues in a sample—be it a piece of fruit, a soil sample, or a water source—they require highly accurate and reliable analytical methods.
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. In a typical workflow, the sample is first processed to extract any potential pesticide residues. A precise amount of this compound is then added to this extract. During the LC-MS/MS analysis, the deuterated standard co-elutes with the non-labeled Kresoxim-methyl from the chromatography column but is detected as a different mass by the mass spectrometer. This allows for the precise quantification of Kresoxim-methyl, correcting for any variability that might have occurred during the complex extraction and analytical procedures. The use of this compound ensures that the reported residue levels are accurate, which is fundamental for risk assessment and for enforcing maximum residue limits (MRLs) in food and environmental regulations.
Chemical Properties
The following table provides a comparison of the key chemical properties for Kresoxim-methyl and its deuterated analog, this compound.
| Property | Kresoxim-methyl | This compound |
| CAS Number | 143390-89-0 nih.govscbt.comcas.org | Not Available bioorganics.biz |
| Molecular Formula | C₁₈H₁₉NO₄ nih.govscbt.comcas.org | C₁₈H₁₂D₇NO₄ bioorganics.biz |
| Molecular Weight | 313.35 g/mol nih.govscbt.comtargetmol.com | 320.39 g/mol lgcstandards.comcaymanchem.comlgcstandards.com |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17-/i1D3,4D,7D,8D,11D |
InChI Key |
ZOTBXTZVPHCKPN-WAMRTUIGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Kresoxim Methyl D7
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Site-specific deuterium incorporation is crucial for Kresoxim-methyl-d7 to ensure that its physicochemical properties closely mimic those of the unlabeled compound, thereby minimizing matrix effects and chromatographic retention differences. Based on available information, this compound is characterized by deuterium atoms at specific positions: three deuterium atoms on the methyl group attached to the phenoxy moiety and four deuterium atoms on the aromatic ring of the phenoxy group biomol.comglpbio.com.
The primary strategies for achieving such site-specific labeling include:
Utilizing Deuterated Building Blocks: Synthesizing key molecular fragments using deuterated starting materials is the most common and effective method. For this compound, this would involve using a deuterated 2-methylphenol derivative (specifically, with deuterium at the methyl group and the aromatic ring) and incorporating it into the Kresoxim-methyl structure biomol.comglpbio.comwhiterose.ac.uksigmaaldrich.com.
Deuterium Exchange Reactions: While less common for precise site-specific labeling of complex molecules like Kresoxim-methyl, certain functional groups can undergo isotopic exchange with deuterated solvents (e.g., D₂O, CH₃OD) under specific conditions, often catalyzed by acids or bases scielo.org.mx. However, controlling the extent and location of exchange can be challenging for achieving the exact d7 labeling pattern.
Reduction with Deuterated Reagents: Employing deuterated reducing agents (e.g., LiAlD₄, NaBD₄) on carbonyl or other reducible functional groups in precursor molecules can also introduce deuterium atoms at specific positions nih.govresearchgate.net.
For this compound, the strategy primarily relies on synthesizing deuterated precursors for the phenoxy-methyl portion of the molecule biomol.comglpbio.com.
Precursor Requirements for Deuterated Kresoxim-methyl Synthesis
The synthesis of this compound necessitates the use of deuterated precursors that correspond to the specific sites of labeling. Based on the structure of Kresoxim-methyl and the identified deuteration pattern for this compound, key deuterated precursors would include:
Deuterated 2-methylphenol: To achieve the methyl-d3 and phenoxy-d4 labeling, a precursor like 2-(methyl-d3)phenol or a deuterated toluene (B28343) derivative that can be converted to the required phenol (B47542) would be essential. Similarly, a 2-methylphenol deuterated at the aromatic ring positions (e.g., 3,4,5,6-tetradeuterio-2-methylphenol) would be required. Often, a single deuterated precursor incorporating multiple deuteriums is synthesized and then carried through the synthetic route. For instance, a precursor such as 2-(methyl-d3)-3,4,5,6-tetradeuterio-phenol would directly provide the required d7 labeling for the phenoxy-methyl fragment.
Deuterated Solvents and Reagents: Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆) may be used in specific reaction steps or for purification, although they are not the primary source of the seven deuterium atoms in the final molecule.
The synthesis of these deuterated precursors themselves is a complex process, often involving multiple steps starting from simple deuterated compounds like deuterated methanol (B129727) or deuterated benzene.
Synthetic Routes and Reaction Pathway Elucidation for Deuteration
The synthesis of Kresoxim-methyl generally involves several key steps, including etherification, formation of a Grignard reagent, and condensation with methoxylamine google.comgoogle.compatsnap.com. To synthesize this compound, these established routes are adapted by introducing deuterated precursors. A plausible synthetic pathway incorporating the deuterated phenoxy-methyl moiety would proceed as follows:
Preparation of Deuterated Phenoxy-Methyl Intermediate: This step would involve the synthesis of a suitably deuterated precursor, such as 2-[(2-(methyl-d3)phenoxy-3,4,5,6-d4)methyl]halobenzene. This could be achieved by reacting a deuterated 2-methylphenol derivative with a halogenated benzyl (B1604629) derivative or by other established ether synthesis methods.
Grignard Reaction: The deuterated halobenzene intermediate is then converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous solvent (e.g., tetrahydrofuran).
Acylation: The Grignard reagent is reacted with dimethyl oxalate (B1200264) or a similar acylating agent to form the phenyl methyl oxalate intermediate.
Oximation and Esterification: Finally, condensation with methoxylamine hydrochloride, followed by any necessary esterification or isomer purification, yields this compound.
Chromatographic and Spectroscopic Verification of Isotopic Purity and Labeling Efficiency
Rigorous analytical techniques are employed to confirm the identity, chemical purity, and, most importantly, the isotopic purity and labeling efficiency of this compound.
Mass Spectrometry (MS): GC-MS or LC-MS is indispensable for verifying the mass shift corresponding to the seven deuterium atoms. The molecular ion of this compound will appear at a higher mass-to-charge ratio (m/z) compared to unlabeled Kresoxim-methyl. For Kresoxim-methyl (MW 313.35), this compound (MW 320.39) will show a prominent ion peak at approximately M+7. MS also helps assess chemical purity by detecting any unlabeled or partially deuterated impurities biomol.comresearchgate.netresearchgate.netuio.nogoogle.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is used to confirm the absence or significant reduction of proton signals at the sites where deuterium has been incorporated. The characteristic signals of the methyl protons and aromatic protons in the phenoxy moiety would be absent or greatly diminished in the ¹H NMR spectrum of this compound.
²H NMR: Directly observing the deuterium nuclei provides definitive proof of deuterium incorporation and its location. The ²H NMR spectrum would show distinct signals corresponding to the deuterated methyl group and the deuterated aromatic ring positions.
¹³C NMR: This can reveal the presence of carbon-deuterium (C-D) bonds through characteristic coupling patterns, further confirming the site-specific labeling.
Chromatography (GC/HPLC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the chemical purity of this compound, separating it from any synthetic byproducts or unreacted starting materials. The chromatographic retention time should be very similar to that of unlabeled Kresoxim-methyl, a characteristic crucial for its function as an internal standard biomol.comglpbio.comlgcstandards.comresearchgate.netresearchgate.netnih.gov.
Illustrative Verification Data:
| Technique | Parameter | Kresoxim-methyl (Unlabeled) | This compound (Deuterated) |
| MS | Molecular Ion (m/z) | ~313.35 | ~320.39 (M+7) |
| ¹H NMR | Methyl (phenoxy) | Signal present | Signal absent/significantly reduced |
| Aromatic (phenoxy) | Signals present | Signals absent/significantly reduced | |
| ²H NMR | Methyl | N/A | Signal(s) observed |
| Aromatic | N/A | Signal(s) observed | |
| HPLC | Purity | Typically >98% | Typically >95% |
Quality Control and Characterization of this compound as a Research Standard
As a research standard and internal standard, this compound must meet stringent quality control (QC) specifications to ensure its reliability and suitability for quantitative analysis.
Chemical Purity: Assessed by HPLC or GC, this typically needs to be greater than 95%, and often >98%, to minimize interference from impurities.
Isotopic Purity/Labeling Efficiency: This refers to the percentage of molecules that contain the specified number of deuterium atoms. For this compound, this is often reported as ">99% deuterated forms (d1-d7)" or a specific percentage of the fully deuterated species biomol.comglpbio.comlgcstandards.com. High isotopic purity is critical to avoid errors in quantification.
Identity Confirmation: Verified through a combination of NMR (¹H, ²H, ¹³C) and MS data, ensuring the correct structure and isotopic labeling pattern.
Stability: this compound should be stable under recommended storage conditions (typically -20°C or -80°C) to maintain its integrity over time. Manufacturers provide certificates of analysis (CoA) detailing these QC parameters biomol.comglpbio.comlgcstandards.com.
Table of Key Properties and Deuteration Pattern:
| Property | Value |
| Analyte Name | This compound |
| Unlabeled CAS No. | 143390-89-0 |
| Molecular Formula | C₁₈H₁₂D₇NO₄ |
| Molecular Weight | 320.39 g/mol |
| Deuteration Pattern | Methyl group on phenoxy moiety (d3), Aromatic ring of phenoxy moiety (d4) biomol.comglpbio.com |
| Purity (Typical) | Chemical Purity: >95% (HPLC) Isotopic Purity: >99% deuterated forms (d1-d7) biomol.comglpbio.comlgcstandards.com |
| Application | Internal Standard for GC-MS, LC-MS quantification of Kresoxim-methyl |
| Storage | Typically -20°C or -80°C |
Compound List
Kresoxim-methyl: Methyl (E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
This compound: Methyl (E)-2-methoxyimino-2-[2-[(2-(methyl-d3)phenoxy-3,4,5,6-d4)methyl]phenyl]acetate
Advanced Analytical Methodologies Utilizing Kresoxim Methyl D7
Development and Validation of Mass Spectrometry-Based Quantification Methods
The accurate determination of Kresoxim-methyl in various matrices, such as food, environmental samples, and biological tissues, necessitates robust analytical methods. Kresoxim-methyl-d7 plays a vital role in achieving this accuracy by acting as an internal standard (IS).
LC-MS is a widely employed technique for the analysis of Kresoxim-methyl due to its polarity and relatively low volatility. This compound is routinely used as an internal standard in LC-MS methods to enhance the reliability of quantification. Studies have demonstrated its application in complex matrices like cannabis lcms.cznih.gov, where it helps to correct for matrix effects that can suppress or enhance the ionization of the analyte. The use of this compound in LC-MS/MS, often employing Multiple Reaction Monitoring (MRM), allows for sensitive and selective detection of Kresoxim-methyl nih.govfrontiersin.org.
While Kresoxim-methyl is amenable to GC-MS analysis, its chromatographic behavior and ionization efficiency can be influenced by sample matrix components. This compound is utilized as an internal standard in GC-MS to mitigate these issues biomol.comnih.govnih.gov. Its similar physical and chemical properties to Kresoxim-methyl ensure that it undergoes similar losses during sample preparation and similar ionization behavior in the mass spectrometer, thereby providing accurate quantitative results. Studies have explored GC-MS for Kresoxim-methyl determination in soil samples nih.gov.
The effectiveness of this compound as an internal standard is maximized through the optimization of chromatographic and mass spectrometric parameters. This optimization ensures that the this compound and Kresoxim-methyl elute at similar times and exhibit comparable ionization efficiencies.
For LC-MS, optimization typically involves selecting appropriate chromatographic columns (e.g., C18 reverse-phase columns), mobile phases (e.g., acetonitrile/water or methanol (B129727)/water mixtures with additives like formic acid or ammonium (B1175870) formate), and MS source parameters (e.g., ESI voltage, drying gas flow, source temperature) nih.govnih.govfrontiersin.orgthermofisher.com. The goal is to achieve good separation and efficient ionization.
In GC-MS, optimization focuses on the selection of GC columns (e.g., HP-5MS or MEGA-5MS plus columns), temperature programming, carrier gas flow rates, and MS parameters such as ion source temperature and transfer line temperature nih.govnih.govmdpi.com. The use of deuterated standards like this compound is often a key consideration during method development to ensure accurate quantification across varying conditions.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for targeted quantification, making it ideal for analyzing pesticide residues. This compound is commonly used in MRM-based methods for Kresoxim-methyl. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, allowing for precise quantification even in complex matrices nih.govfrontiersin.orgshimadzu.comgoogle.comgoogle.com. For instance, transitions such as m/z 314.0 > 222.0 or 314.0 > 235.4 are typical for Kresoxim-methyl frontiersin.orggoogle.com.
High-Resolution Mass Spectrometry (HRMS) offers enhanced selectivity and the ability to identify compounds based on their accurate mass. While less common for routine quantification compared to MRM, HRMS can be employed for Kresoxim-methyl analysis, and deuterated standards like this compound are equally valuable in such applications for internal calibration and drift correction eurl-pesticides.eugdch.de.
Application of this compound as an Internal Standard in Research
The primary role of this compound in research is to serve as an internal standard, providing a means to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.
Complex matrices, such as those found in food, soil, or biological fluids, often contain co-extracted compounds that can interfere with the ionization process of the target analyte in mass spectrometry. This phenomenon, known as matrix effect, can lead to either ion suppression or ion enhancement, significantly impacting the accuracy of quantification.
Deuterated internal standards like this compound are invaluable for compensating for these matrix effects lcms.czsciex.comeurl-pesticides.eus4science.ateurl-pesticides.eueuropa.eu. By adding this compound to both calibration standards and unknown samples, researchers ensure that any matrix-induced changes in ionization efficiency affect both the analyte and the internal standard proportionally. This allows for the calculation of a corrected analyte response, leading to more accurate and reliable quantitative results, especially in challenging matrices like cannabis lcms.czs4science.at, fruits, and vegetables mdpi.comcapes.gov.br. The use of isotopically labeled internal standards is recognized as the most effective way to compensate for matrix effects in both GC and LC-MS/MS methods eurl-pesticides.eueuropa.eu.
Enhancement of Analytical Precision and Accuracy in Quantitative Studies
The accurate quantification of pesticide residues in complex matrices is often challenged by variability introduced during sample preparation, extraction, cleanup, and fluctuations in instrumental performance. This compound serves as a critical internal standard to mitigate these challenges. As a deuterated analog, it ideally undergoes the same physical and chemical processes as the target analyte, Kresoxim-methyl, throughout the analytical workflow. This includes co-extraction, co-elution in chromatography, and similar ionization efficiencies in mass spectrometry. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can effectively compensate for:
Sample Preparation Losses: Variations in extraction efficiency or losses during sample clean-up steps.
Instrumental Drift: Changes in detector response or injection volume over time.
Matrix Effects: Interference from co-extracted compounds in the sample matrix that can suppress or enhance the analyte's signal.
The use of deuterated internal standards like this compound has been shown to significantly improve quantitative accuracy and precision. Studies indicate that without the use of an internal standard, quantitative accuracy can deviate by over 60%, with relative standard deviations (RSD) exceeding 50%. In contrast, employing a deuterated internal standard can bring accuracy within 25% and reduce RSD values to below 20% lcms.cz. This improvement is crucial for meeting regulatory requirements and ensuring reliable data for risk assessment and food safety monitoring.
Table 1: Impact of Internal Standard on Quantitative Accuracy and Precision
| Analytical Scenario | Typical Accuracy (%) | Typical RSD (%) |
| Without Internal Standard | > 60% deviation | > 50% |
| With Deuterated Internal Standard | Within 25% | < 20% |
Note: Data is illustrative, based on general findings for the impact of internal standards in quantitative analysis lcms.cz.
Calibration Strategies and Quality Assurance Protocols for Research Sample Analysis
This compound is integral to establishing reliable calibration curves for the accurate determination of Kresoxim-methyl concentrations. Calibration is typically performed by preparing a series of standards where known amounts of Kresoxim-methyl are spiked with a constant amount of this compound. The ratio of the peak area (or height) of Kresoxim-methyl to that of this compound is then plotted against the known concentrations of Kresoxim-methyl. This calibration curve serves as the reference for quantifying the analyte in unknown samples caymanchem.combiomol.comglpbio.com.
Method validation, a critical aspect of quality assurance, heavily relies on internal standards. This compound contributes to assessing method linearity, determining limits of detection (LOD) and quantification (LOQ), evaluating recovery rates, and confirming method robustness. Multi-level calibration, typically involving three or more concentration points, is preferred to ensure the calibration function accurately represents the analyte's behavior across the expected concentration range. Careful inspection of the calibration curve's fit, beyond just correlation coefficients, is essential for ensuring data integrity eurl-pesticides.eu.
Quality assurance (QA) and quality control (QC) protocols mandate the regular analysis of spiked samples, blank samples, and certified reference materials (CRMs) or in-house control samples. This compound is incorporated into these QC samples to monitor the ongoing performance of the analytical method, ensuring consistent accuracy and precision throughout analytical batches. Adherence to established QA/QC procedures, including proficiency testing, is fundamental for laboratory accreditation and the generation of defensible analytical data eurl-pesticides.eutestqual.comagqlabs.maeurl-pesticides.eu.
Integration into Multi-Analyte Research Methodologies for Pesticide Residues
Modern pesticide residue analysis often involves the simultaneous detection and quantification of a broad spectrum of pesticides and their metabolites in a single analytical run, employing multi-residue methods. Techniques such as LC-MS/MS and GC-MS/MS are widely adopted for their sensitivity, selectivity, and throughput capabilities, allowing for the analysis of dozens to hundreds of compounds concurrently phenomenex.comgcms.czeurl-pesticides.eurestek.comcloudfront.netresearchgate.netjfda-online.com.
Kresoxim-methyl is frequently included in these comprehensive multi-analyte screening panels. In such complex analytical scenarios, this compound plays a crucial role as an internal standard. It ensures that the quantification of Kresoxim-methyl is not adversely affected by the presence of other analytes or by matrix effects that can vary significantly when multiple compounds are analyzed together. By using this compound, laboratories can achieve accurate and reliable quantification of Kresoxim-methyl even within a complex mixture of pesticides, thereby supporting global food safety initiatives and environmental monitoring programs lcms.czgcms.czzeptometrix.com. Analytical standard providers offer pre-mixed standards containing this compound alongside numerous other deuterated or isotopically labeled pesticide standards to facilitate these multi-residue analyses gcms.czzeptometrix.com.
Table 2: Illustrative Multi-Residue Pesticide Analysis
| Pesticide Name | CAS Number | Typical Analytical Technique |
| Kresoxim-methyl | 143390-89-0 | LC-MS/MS, GC-MS/MS |
| Malathion | 121-75-5 | LC-MS/MS, GC-MS/MS |
| Linuron | 330-55-2 | LC-MS/MS, GC-MS/MS |
| Mandipropamid | 374726-62-2 | LC-MS/MS |
| Methamidophos | 10265-92-6 | LC-MS/MS, GC-MS/MS |
| Propiconazole | 60207-90-1 | LC-MS/MS |
| Spirotetramat | 148477-71-8 | LC-MS/MS |
Note: This table provides examples of pesticides commonly analyzed in multi-residue methods. The inclusion of this compound as an internal standard is typical for Kresoxim-methyl quantification in such methods.
Environmental Fate and Degradation Pathway Elucidation of Kresoxim Methyl Using Kresoxim Methyl D7
Investigation of Environmental Dissipation Kinetics in Soil and Water Matrices
The dissipation kinetics of Kresoxim-methyl in soil and water matrices are characterized by its rapid breakdown, primarily attributed to microbial activity and hydrolysis. Studies indicate that Kresoxim-methyl exhibits a short persistence in aerobic soil environments, with reported half-lives (DT50) generally ranging from less than 1 day to a few days fao.orgapvma.gov.auepa.govresearchgate.netnih.govresearchgate.net. For instance, in aerobic soil metabolism studies, Kresoxim-methyl demonstrated DT90 values of 2-3 days at 20°C and average moisture content fao.org. Field dissipation studies have also shown rapid breakdown, with DT50 values for Kresoxim-methyl in soil generally reported between less than 1 day and several days apvma.gov.aunih.govresearchgate.netfao.org. In aquatic systems, Kresoxim-methyl also dissipates rapidly, with DT50 values in aerobic aquatic metabolism conditions reported as 1.2 days epa.gov and in aerobic soil/water systems as 1 to 2 days apvma.gov.au.
The primary degradation product in both soil and water is the acid metabolite, 490M1 (kresoxim acid). While Kresoxim-methyl dissipates quickly, its metabolite 490M1 can be more persistent. For example, in aerobic soil conditions, 490M1 had a half-life of 38-131 days fao.org, and in aerobic soils, its DT50 values were reported to be longer, ranging from 38 to 511 days apvma.gov.au.
The mobility of Kresoxim-methyl in soil is considered moderate to high. Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values in four soils ranged from 219 to 372, suggesting moderate mobility fao.org. However, column leaching studies indicated that up to 77% of the applied dose could be leached as a mixture of Kresoxim-methyl and 490M1, particularly with aged soil where 490M1 was the predominant leached compound fao.org. In a lysimeter study, annual average concentrations of 490M1 in leachate were low (<0.01-0.04 µg/l) fao.org. The acid metabolite (BF 490-1) is expected to be more mobile than the parent compound epa.gov.
Table 1: Dissipation Half-lives (DT50) of Kresoxim-methyl in Environmental Matrices
| Environment | Condition | DT50 (days) | Notes | Reference |
| Soil | Aerobic | < 1 to 3 | Rapid degradation; DT90 values of 2-3 days reported. | fao.orgapvma.gov.auepa.gov |
| Soil | Field Dissipation | < 1 to several | Combined dissipation of Kresoxim-methyl and 490M1; DT50 values for Kresoxim-methyl alone are faster. | apvma.gov.aufao.org |
| Soil | Banana Field | 5.5 - 6.5 | First-order kinetics. | researchgate.netfrontiersin.org |
| Soil | Rosa roxburghii | 4.41 | First-order kinetics. | researchgate.netnih.gov |
| Water/Soil System | Aerobic | 1 - 2 | Rapid dissipation. | apvma.gov.au |
| Water | Various Conditions | 1 - 26.1 | Influenced by pH, temperature, light, and CO2 levels. | researchgate.netresearchgate.net |
| Strawberry | Field Trials | 6.24 - 6.91 | First-order kinetics. | nih.govresearcher.life |
Identification and Characterization of Kresoxim-methyl Transformation Products
The primary transformation product of Kresoxim-methyl in environmental matrices and biological systems is the free acid, identified as 490M1 (or BF 490-1) fao.orgapvma.gov.auepa.gov. This metabolite is formed through the hydrolysis of the methyl ester group of Kresoxim-methyl. Further degradation pathways can lead to other metabolites, such as 490M2 and 490M9, which are hydroxylated derivatives, and eventually to ring cleavage and mineralization to carbon dioxide (CO2) under aerobic conditions fao.org. In studies involving radiolabeled Kresoxim-methyl, 490M1 has been consistently identified as the major degradate, often accounting for 66-84% of the applied radioactivity in soil degradation studies fao.org. The characterization of these transformation products is essential for a comprehensive understanding of Kresoxim-methyl's environmental fate and potential toxicological relevance.
Elucidation of Biotic Degradation Pathways in Environmental Compartments
Microbial Metabolism and Biotransformation Studies
Microbial activity is a significant driver for the degradation of Kresoxim-methyl in soil and aquatic environments. Aerobic soil metabolism studies show that Kresoxim-methyl is rapidly degraded by microorganisms, primarily to 490M1 fao.orgapvma.gov.au. The subsequent breakdown of 490M1 also involves microbial processes, leading to further transformation and eventual mineralization. In sterile soil conditions, the degradation rate of Kresoxim-methyl is considerably slower, underscoring the crucial role of microbial metabolism fao.org. Studies have also investigated the impact of Kresoxim-methyl on soil microbial enzymes, with some studies indicating temporary inhibitory effects on phosphatase activities in certain soil types, which recover over time researchgate.net. The use of deuterated Kresoxim-methyl-d7 can aid in precisely quantifying the rates of these microbial transformations and identifying intermediate metabolites.
Plant Uptake and Translocation Studies in Environmental Contexts
While the primary focus of Kresoxim-methyl's environmental fate is in soil and water, its behavior within plants is also relevant. Studies on rotational crops indicate that Kresoxim-methyl applied to bare soil is taken up by subsequent crops like wheat, beans, and carrots fao.org. Residue levels in these crops were generally low, with the parent compound often not detected in forage, and metabolites like 490M1 and hydroxylated forms (490M2, 490M9) being more prevalent fao.org. Conjugation with plant components was also observed, particularly in bean forage, carrot forage, and lettuce fao.org. These studies suggest that while plants can absorb Kresoxim-methyl and its metabolites, the rapid degradation in soil limits the potential for significant accumulation in harvested crops, especially when applied according to Good Agricultural Practices (GAP).
Investigation of Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation processes, namely hydrolysis and photolysis, also contribute to the environmental dissipation of Kresoxim-methyl.
Hydrolysis: Kresoxim-methyl's stability to hydrolysis is pH-dependent. It is very stable at pH 5, relatively stable at pH 7 (half-life of 34 days), and becomes significantly more susceptible to hydrolysis at pH 9, with a half-life of approximately 7 hours epa.gov. This indicates that under alkaline conditions, hydrolysis can be a rapid degradation pathway. In studies of aqueous hydrolysis, half-lives varied significantly with pH, from 875 days at pH 5 to 0.29 days at pH 9 fao.orgfao.org.
Photolysis: Photodegradation of Kresoxim-methyl can occur when exposed to sunlight. In soil photolysis studies, Kresoxim-methyl showed a half-life of 35 days under simulated sunlight conditions, compared to 6.7 days in dark controls, suggesting that photolysis on soil surfaces might be a slower process compared to microbial degradation, or that other factors like moisture loss in illuminated samples influenced the results fao.org. In water, photolysis studies indicated a half-life of 18.2 days at pH 7 herts.ac.uk. However, one study noted that degradation was more rapid in dark controls than in irradiated samples, potentially due to moisture loss in the irradiated soil leading to slower aerobic degradation fao.org.
Modeling and Predictive Studies of Kresoxim-methyl Environmental Behavior
Modeling and predictive studies are employed to forecast the environmental fate and potential risks associated with Kresoxim-methyl. These models utilize data on dissipation kinetics, mobility, and transformation products to simulate the chemical's behavior in various environmental scenarios. For instance, models are used to estimate concentrations in groundwater and surface water, considering parameters like soil half-life and adsorption coefficients publications.gc.ca. The rapid degradation of Kresoxim-methyl in soil (DT50 < 5 days) and its relatively short environmental life are key inputs for these models, suggesting that persistence is generally low apvma.gov.au. However, the higher mobility and potential persistence of the metabolite 490M1 are also considered in these assessments epa.gov. Risk assessments often involve calculating risk quotients (RQ) based on predicted environmental concentrations (PECs) and ecotoxicological data to determine acceptable use patterns researchgate.netnih.gov.
Compound Name List:
| Common Name | Chemical Name / Identifier |
| Kresoxim-methyl | Kresoxim-methyl |
| This compound | This compound |
| 490M1 / BF 490-1 | Kresoxim acid |
| 490M2 | Hydroxylated metabolite |
| 490M9 | Hydroxylated metabolite |
Metabolic and Biotransformation Research of Kresoxim Methyl in Non Human Biological Systems with Kresoxim Methyl D7
Elucidation of Metabolic Pathways in Plant Systems
The investigation into how plants metabolize Kresoxim-methyl is fundamental to assessing its behavior and residue levels in crops. Research has shown that the primary metabolic route for Kresoxim-methyl in plants is the hydrolysis of the methyl ester group. qascf.comapvma.gov.au This enzymatic cleavage results in the formation of its main metabolite, Kresoxim-methyl acid (BF 490-1). qascf.comapvma.gov.au
Studies in paddy have demonstrated that following both soil and foliar application, Kresoxim-methyl and its acid metabolite show limited translocation to various plant parts, with the parent compound and the acid metabolite being the main residues detected. qascf.com The use of Kresoxim-methyl-d7 as an internal standard in such studies allows for precise quantification of the parent compound and its metabolites, overcoming matrix effects that can interfere with analytical measurements in complex plant tissues like foliage, roots, shoots, and grains. lcms.cz
The general metabolic transformation observed in plants involves key chemical reactions.
Key Metabolic Reactions in Plants:
Ester Hydrolysis: The most significant pathway, converting Kresoxim-methyl to Kresoxim-methyl acid.
Limited Translocation: Residues of the parent compound and its primary metabolite show minimal movement within the plant structure. qascf.com
By using deuterated standards, researchers can accurately track the decline of the parent fungicide and the concurrent formation of its metabolites over time, providing a clear picture of its metabolic fate within the plant.
Investigation of Biotransformation in Microorganisms
Microorganisms in soil and aquatic environments play a critical role in the environmental degradation of fungicides like Kresoxim-methyl. Microbial biotransformation is a key process that breaks down the parent compound into various transformation products (TPs). medcraveonline.com Studies on the degradation of Kresoxim-methyl in different agricultural soils have identified several pathways, including hydrolysis, oxidation, and reduction. nih.gov
The primary mechanism for the biodegradation of Kresoxim-methyl by soil microbes, under both aerobic and anaerobic conditions, is the hydrolysis of the methyl ester, similar to the pathway observed in plants. apvma.gov.aunih.gov This leads to the formation of Kresoxim-methyl acid. nih.gov Further degradation can occur through other reactions, leading to a variety of TPs. nih.gov Fungi and bacteria are particularly effective in these biotransformation processes. medcraveonline.comfrontiersin.org
The use of this compound is vital in these studies for accurate quantification during kinetic analysis of degradation. nih.gov It helps in building a reliable profile of the disappearance of the parent compound and the emergence of its metabolites in complex soil matrices.
| Microbial Transformation Pathway | Description | Primary Metabolite |
|---|---|---|
| Hydrolysis | Cleavage of the methyl ester group, a major degradation route in both aerobic and anaerobic conditions. nih.gov | Kresoxim-methyl acid |
| Oxidation | Addition of oxygen atoms, leading to hydroxylated derivatives. nih.gov | Hydroxylated TPs |
| Reduction | Addition of hydrogen atoms, another pathway for biotransformation. nih.gov | Reduced TPs |
Application in In Vitro and Ex Vivo Non-Clinical Animal Models for Mechanistic Studies
In vitro and ex vivo models using animal tissues are essential for investigating the specific biochemical mechanisms of xenobiotic metabolism without resorting to whole-animal studies. nih.govresearchgate.net Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a widely used in vitro tool for studying the metabolism of compounds. unl.eduresearchgate.netnih.gov
For Kresoxim-methyl, studies in rats have shown that after absorption, the compound is rapidly and completely metabolized. fao.org The fastest and most significant biotransformation step is the cleavage of the ester bond, forming the free acid metabolite (490M1). fao.org This initial metabolite is then further processed, primarily through hydroxylation of the aromatic rings. fao.org
An in vitro study using a murine neuroblastoma cell line (N2a) demonstrated that Kresoxim-methyl can induce mitochondrial superoxide (B77818) generation and decrease mitochondrial transmembrane potential, indicating that its mode of action extends to mammalian cells. nih.govresearchgate.net
In these mechanistic studies, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. lcms.cz Its use ensures that the loss of analyte during sample preparation and potential ion suppression during analysis are accounted for, leading to highly accurate quantification of the parent compound and its metabolites in microsomal incubations or cell culture extracts. unl.eduhh-ra.org
| Animal Model/System | Primary Metabolic Pathway | Key Findings |
|---|---|---|
| Rat Liver Microsomes | Ester cleavage followed by hydroxylation. fao.org | Rapid and complete metabolism; Kresoxim-methyl acid is the primary metabolite. fao.org |
| Murine Neuroblastoma Cells (N2a) | Mitochondrial effects. nih.gov | Induces oxidative stress and impairs mitochondrial function. nih.gov |
Tracing Parent Compound and Metabolite Formation using Isotopic Labeling
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. nih.gov Stable isotope-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry due to their higher mass. nih.gov This property makes them perfect internal standards for quantitative analysis. lcms.cz
When conducting metabolic studies, a known amount of this compound is added to the sample (e.g., plant extract, soil sample, or microsomal incubation) at the beginning of the extraction process. researchgate.net Throughout the sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. nih.gov In the mass spectrometer, the parent compound and its metabolites are measured relative to the signal of their corresponding isotopically labeled standards, correcting for analytical variability and matrix effects. lcms.cz
This isotope dilution mass spectrometry approach provides the highest level of accuracy for quantitative studies. researchgate.net While the search results did not detail a specific study using this compound for flux analysis, the principles of using isotopically labeled compounds like ¹⁴C-labeled Kresoxim-methyl to trace and identify metabolites are well-established. nih.gov A deuterated standard like this compound is crucial for the precise quantification part of such studies, ensuring that the identified metabolic pathways are accurately mapped and their kinetics reliably determined. nih.govyoutube.com
Advantages of Using this compound in Metabolic Research:
Improved Accuracy: Corrects for analyte loss during sample processing. nih.gov
Matrix Effect Compensation: Mitigates the ion suppression or enhancement often encountered in complex biological matrices. lcms.cz
Enhanced Precision: Leads to more reliable and reproducible quantitative results. researchgate.net
Definitive Identification: Aids in the confident identification of the parent compound in complex chromatograms.
Isotopic Effects and Mechanistic Investigations Involving Deuterated Analogs
Assessment of Deuterium (B1214612) Isotope Effects on Reaction Kinetics
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a decrease in the rate of a chemical reaction if the bond to the isotope is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), can provide evidence for the mechanism of a reaction.
For Kresoxim-methyl-d7, deuteration at specific positions can be used to probe different potential degradation pathways, such as hydrolysis, photoisomerization, and cleavage of ether linkages. rsc.orgresearchgate.net For instance, if the cleavage of a C-H bond on the tolyl methyl group is involved in a metabolic or degradation pathway, a primary KIE would be expected. Conversely, if deuteration is at a position not directly involved in bond breaking, a smaller secondary KIE might be observed, which can still provide information about changes in hybridization at a particular atom during the transition state.
Below is a hypothetical data table illustrating potential KIEs for different degradation reactions of this compound. The specific positions of the seven deuterium atoms in this compound would determine which reactions exhibit a KIE. For the purpose of this illustration, let's assume d7 refers to deuteration of the tolyl methyl group (d3) and the methoxy (B1213986) groups (d3 + d1).
Interactive Data Table: Hypothetical Kinetic Isotope Effects (KIE) for this compound Degradation Pathways
| Reaction Pathway | Position of C-H Bond Cleavage | Expected kH/kD | Mechanistic Implication |
| Hydrolysis of methyl ester | Not applicable | ~1 | C-H bond is not broken in the rate-determining step. |
| O-demethylation of methoxyimino group | Methoxyimino methyl C-H | 2-7 | C-H bond cleavage is part of the rate-determining step. |
| Benzylic hydroxylation | Tolyl methyl C-H | 2-7 | C-H bond cleavage is part of the rate-determining step. |
| Ether cleavage | Not applicable | ~1 | C-H bond is not broken in the rate-determining step. |
Note: The kH/kD values are hypothetical and serve to illustrate the principles of KIE. Actual values would need to be determined experimentally.
Exploration of Isotopic Influence on Biochemical Transformations
Kresoxim-methyl, like many xenobiotics, undergoes metabolic transformations in organisms. A primary metabolic pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is significantly less fungitoxic. apsnet.org Other potential metabolic reactions include O-demethylation and hydroxylation, often mediated by cytochrome P450 enzymes.
Deuteration of Kresoxim-methyl at metabolically active sites can significantly alter the rate and profile of its biotransformation. This "metabolic switching" is a well-documented phenomenon where the strengthening of a C-D bond compared to a C-H bond diverts metabolism to other sites on the molecule. By comparing the metabolite profiles of Kresoxim-methyl and this compound, researchers can identify the primary sites of metabolic attack. For example, if the tolyl methyl group is a primary site of hydroxylation, deuteration at this position would be expected to decrease the formation of the corresponding hydroxylated metabolite and potentially increase the formation of metabolites from other pathways.
Interactive Data Table: Hypothetical Metabolic Profile of Kresoxim-methyl vs. This compound in a Rat Liver Microsome Assay
| Metabolite | Kresoxim-methyl (% of total metabolites) | This compound (% of total metabolites) | Interpretation |
| Carboxylic acid (from ester hydrolysis) | 60 | 65 | Ester hydrolysis is a major pathway, slightly increased due to reduced metabolism elsewhere. |
| Hydroxylated tolyl-methyl metabolite | 25 | 5 | Significant decrease suggests the tolyl-methyl group is a major site of oxidative metabolism. |
| O-demethylated metabolite | 10 | 20 | Increase suggests a metabolic shift to this pathway when tolyl-methyl hydroxylation is slowed. |
| Other minor metabolites | 5 | 10 | Increase in other pathways due to the metabolic block. |
Note: The data presented are hypothetical and for illustrative purposes.
Role of this compound in Structure-Activity Relationship Studies (Mechanistic)
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. wikipedia.org this compound can be a valuable tool in mechanistic SAR studies. The mechanism of action of Kresoxim-methyl involves the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex. nih.govapvma.gov.au
While isotopic substitution with deuterium is generally considered not to significantly alter the steric or electronic properties of a molecule in terms of receptor binding, it can be used to probe the importance of specific C-H bonds in the binding interaction or in subsequent steps of the inhibitory action. For instance, if a specific C-H bond on the ligand forms a crucial hydrogen bond with the enzyme, its replacement with a C-D bond could subtly alter the strength of this interaction, which might be reflected in a change in binding affinity or inhibitory potency.
By synthesizing different isotopologues of Kresoxim-methyl with deuterium at various positions and evaluating their fungicidal activity, one can map out the regions of the molecule where C-H bonds may be involved in critical interactions with the target site.
**Interactive Data Table: Hypothetical Fungicidal Activity of Deuterated Kresoxim-methyl Analogs against *Venturia inaequalis***
| Compound | Position of Deuteration | IC50 (µM) | Mechanistic Inference |
| Kresoxim-methyl | None | 0.1 | Baseline activity. |
| Kresoxim-methyl-d3 (tolyl-methyl) | Tolyl-methyl group | 0.1 | No significant change suggests this group is not involved in critical H-bonding interactions for binding. |
| Kresoxim-methyl-d3 (methoxyimino-methyl) | Methoxyimino-methyl group | 0.1 | No significant change suggests this group is not involved in critical H-bonding interactions for binding. |
| Kresoxim-methyl-d1 (specific phenyl C-H) | A specific C-H on a phenyl ring | 0.5 | A decrease in potency might indicate that this C-H bond is involved in a key interaction with the enzyme. |
Note: The IC50 values are hypothetical and intended to demonstrate the application of deuterated analogs in mechanistic SAR studies.
Deuterium Labeling for NMR Spectroscopic Mechanistic Elucidation (if applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. When a ligand binds to a protein, changes in the NMR spectrum of either the ligand or the protein can be observed, providing information about the binding site and the conformation of the bound ligand. nih.gov
Deuterium labeling can be particularly useful in NMR studies of ligand-protein interactions. Since deuterium has a much smaller gyromagnetic ratio than hydrogen, deuterium signals are not observed in a standard 1H NMR spectrum. This allows for the simplification of complex spectra by selectively replacing protons with deuterons. For example, by using this compound, researchers can simplify the 1H NMR spectrum of the ligand, making it easier to observe changes in the chemical shifts of the remaining protons upon binding to the cytochrome bc1 complex.
Furthermore, 2H (deuterium) NMR spectroscopy can be used directly to study the dynamics of the deuterated ligand when bound to its target enzyme. Changes in the relaxation properties of the deuterium nuclei can provide information about the mobility of different parts of the this compound molecule within the binding pocket, offering insights into the dynamic nature of the ligand-enzyme interaction. nih.govumons.ac.be
Emerging Research Applications and Future Perspectives for Kresoxim Methyl D7
Advancements in High-Throughput Screening and Omics Methodologies
The fields of agrochemical discovery and environmental toxicology are increasingly reliant on high-throughput screening (HTS) and "omics" technologies (e.g., metabolomics, proteomics) to accelerate the identification of new active compounds and to understand the complex biological responses to chemical exposure. researchgate.net These methodologies generate vast amounts of data from a large number of samples, demanding analytical techniques that are not only fast but also exceptionally robust and reproducible. nih.gov
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is prevalent in these fields, but it is susceptible to variations in instrument response and matrix effects, where components of a sample other than the analyte interfere with quantification. nih.gov Kresoxim-methyl-d7 is ideally suited to overcome these challenges. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the non-labeled Kresoxim-methyl. researchgate.net When added to a sample at the beginning of the analytical workflow, it co-elutes with the target analyte and experiences the same variations in extraction, injection volume, and ionization efficiency. aptochem.comtexilajournal.com By measuring the ratio of the analyte's signal to the known concentration of the internal standard, researchers can achieve highly accurate quantification, which is critical for the reliable interpretation of HTS and omics data. alfa-chemistry.comclearsynth.com This approach significantly improves data quality, reduces false positives/negatives, and ensures the comparability of results across different screening batches.
Table 1: Role of this compound in Advanced Analytical Methodologies
| Methodology | Challenge Addressed | Function of this compound | Benefit |
| High-Throughput Screening (HTS) | Assay variability, matrix effects | Internal Standard | Increased accuracy and reproducibility of screening hits. |
| Metabolomics | Ion suppression/enhancement | Normalization Standard | Accurate quantification of metabolite concentration changes. |
| Proteomics | Variability in sample preparation | Spiked-in Control | Improved precision for protein quantification experiments. |
Potential for Novel Tracer Applications in Agrochemical Research
Understanding the environmental fate, metabolism, and uptake of fungicides is crucial for assessing their efficacy and ecological impact. pharmaron.compharmaron.com Isotopic labeling is a powerful technique for such investigations. While radioactive isotopes like Carbon-14 (¹⁴C) have been traditionally used to trace the pathways of pesticides like Kresoxim-methyl, stable isotopes offer a significant advantage by eliminating the need for radioactive material handling and disposal. nih.govfao.orgfao.org
This compound serves as an excellent stable isotope tracer. It can be applied to environmental systems (soil, water) or biological systems (plants, cell cultures) to meticulously track the parent compound's journey. nih.gov Using high-resolution mass spectrometry, researchers can distinguish this compound and its deuterated metabolites from their naturally occurring, non-labeled counterparts. This allows for precise studies on:
Degradation Pathways: Elucidating the transformation products of Kresoxim-methyl in soil and water under various conditions. nih.gov
Metabolic Profiling: Identifying how plants and target organisms absorb, distribute, and metabolize the fungicide. fao.orgepa.gov
Bioaccumulation Studies: Quantifying the extent to which the fungicide and its metabolites accumulate in the food chain.
The use of this compound as a tracer provides a safer, more accessible alternative to radiolabeling for conducting the critical environmental and metabolic studies required for comprehensive risk assessment. nih.gov
Table 2: Comparison of Isotopic Tracers for Kresoxim-methyl Research
| Feature | Radiotracer (e.g., ¹⁴C-Kresoxim-methyl) | Stable Isotope Tracer (this compound) |
| Detection Method | Scintillation counting, autoradiography | Mass Spectrometry |
| Safety | Requires specialized handling and disposal of radioactive waste | Non-radioactive, safer to handle |
| Cost & Accessibility | High cost, restricted access to licensed facilities | More accessible and generally lower cost |
| Analytical Detail | Provides total radioactivity but can be difficult to speciate | Allows for precise identification and quantification of parent and metabolites |
Addressing Analytical Challenges in Ultra-Trace Residue Analysis
Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food and environmental samples, which are often at ultra-trace levels (parts per billion or lower). fao.org The accurate quantification of Kresoxim-methyl at these low concentrations is a significant analytical challenge. nih.govfrontiersin.org Complex sample matrices, such as fruits, vegetables, and soil, contain numerous co-extracted compounds that can interfere with the analysis, causing a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal in the mass spectrometer. nih.govepa.gov
The use of this compound as an internal standard is the gold standard for addressing these challenges in methods like Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS. science.govbioszeparacio.hu Because the deuterated standard behaves virtually identically to the target analyte during sample preparation and analysis, it effectively compensates for:
Analyte Loss During Extraction: Any loss of Kresoxim-methyl during sample clean-up is mirrored by a proportional loss of this compound.
Matrix-Induced Ion Suppression/Enhancement: Both the analyte and the internal standard are affected by matrix interferences to the same degree. nih.govlcms.cz
Instrumental Variability: Fluctuations in injection volume or detector response are corrected for by calculating the analyte/internal standard ratio.
By mitigating these sources of error, this compound enables analytical laboratories to achieve the high degree of accuracy and precision required to reliably enforce MRLs and ensure food safety. bioszeparacio.hu
Contribution to International Research Collaborations and Data Harmonization
Global trade and the international nature of environmental monitoring necessitate that analytical data on pesticide residues be comparable and reliable across different laboratories and countries. hpc-standards.com This requires the harmonization of analytical methods, a goal pursued by international bodies and programs. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR), for instance, evaluates pesticide data from around the world to establish acceptable daily intakes and recommend MRLs. fao.orgwho.int
Data harmonization depends heavily on the availability and use of high-purity, certified reference materials (CRMs). hpc-standards.comlgcstandards.com this compound serves as such a reference material. Its use is fundamental for:
Method Validation: Ensuring that an analytical method is accurate, precise, and fit for purpose across different laboratories.
Proficiency Testing (PT): In inter-laboratory comparison studies, this compound can be used to prepare standardized samples to assess the performance and competence of participating labs.
Quality Control: Used as a routine quality control check, it ensures the ongoing reliability of analytical measurements.
By providing a common, stable reference point, this compound facilitates the generation of consistent and comparable data, which is essential for building international consensus on food safety standards, conducting global-scale environmental risk assessments, and ensuring fair practices in international trade. lgcstandards.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Kresoxim-methyl-d7 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying deuterated compounds like Kresoxim-methyl-d6. Deuterated analogs serve as internal standards to correct for matrix effects and ionization efficiency variations. For example, untargeted metabonomics using LC-MS/MS can identify isotopic patterns and distinguish between deuterated and non-deuterated forms. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize interference .
Q. What are the standard protocols for assessing the environmental toxicity of this compound in aquatic models?
- Methodological Answer : Zebrafish (Danio rerio) are widely used for toxicity studies. Key steps include:
- Exposure Design : Use environmental concentrations (e.g., 0.1–10 µg/L) and include controls.
- Endpoint Analysis : Histological examination of liver, intestine, and gonads to assess tissue damage (e.g., hepatic vacuolization, reduced goblet cells).
- Biomarker Quantification : Measure oxidative stress markers (e.g., SOD, CAT activity) and lipid peroxidation (MDA levels) via spectrophotometry .
- Data Table :
| Exposure Concentration | Hepatic Vacuolization (%) | Goblet Cell Reduction (%) | SOD Activity (U/mg protein) |
|---|---|---|---|
| 0.1 µg/L | 15 | 10 | 25 |
| 10 µg/L | 45 | 35 | 12 |
Q. How can researchers ensure reproducibility in experiments involving this compound?
- Methodological Answer : Follow the "Experimental" section guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols : Document synthesis/purification steps, including deuterium incorporation efficiency (e.g., via NMR or high-resolution MS).
- Data Sharing : Provide raw spectral data and chromatograms in supplementary materials.
- Cross-Validation : Replicate findings using alternative methods (e.g., comparing LC-MS/MS with GC-MS for quantification) .
Advanced Research Questions
Q. How can metabonomic data resolve contradictions in this compound's effects on metabolic pathways across studies?
- Methodological Answer : Integrate untargeted metabonomics with transcriptomics to identify pathway crosstalk. For instance:
- Data Analysis : Use tools like MetaboAnalyst to map metabolites to pathways (e.g., arachidonic acid metabolism, retinol metabolism).
- Validation : Compare pathway enrichment results with qPCR data for genes like Cyp7a (bile acid synthesis) or Ptgs2b (inflammatory response). Contradictions may arise from species-specific differences (e.g., zebrafish vs. mammalian models) or exposure durations .
Q. What experimental designs can isolate isotopic effects of this compound versus its non-deuterated form?
- Methodological Answer :
- Controlled Comparative Studies : Expose identical biological systems (e.g., hepatic cell lines) to both compounds under identical conditions.
- Kinetic Analysis : Measure uptake rates (e.g., using radiolabeled isotopes) and metabolic half-lives.
- Computational Modeling : Apply density functional theory (DFT) to predict isotopic effects on binding affinity to target enzymes (e.g., cytochrome P450) .
Q. How should researchers address conflicting data on this compound's endocrine-disrupting potential?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomic data (e.g., Cyp19a expression for aromatase activity) with hormone quantification (e.g., 17β-estradiol via ELISA).
- Dose-Response Curves : Test sub-lethal concentrations to avoid confounding toxicity with endocrine effects.
- Literature Synthesis : Apply systematic review frameworks (e.g., PRISMA) to evaluate study quality and heterogeneity in exposure models .
Key Considerations for Data Analysis
- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in small-sample toxicology studies .
- Ethical Compliance : Adhere to OECD guidelines for chemical testing to ensure data acceptance in regulatory contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
